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Compound of Interest

Compound Name:
5-(4-Methylpiperazin-1-yl)-2-

nitroaniline

Cat. No.: B187262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for the

SIRT6 inhibitor, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. It includes key mass spectrometry

data, a detailed experimental protocol for its analysis, and visualizations of its predicted

fragmentation pathway, experimental workflow, and its interaction with the SIRT6 signaling

pathway.

Quantitative Mass Spectrometry Data
The mass spectrometry data for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline is summarized in

the table below. This data is crucial for the identification and quantification of the compound in

various experimental settings.

Parameter Value Source

Molecular Formula C₁₁H₁₆N₄O₂ [1][2][3]

Molecular Weight 236.27 g/mol [1][3]

Theoretical Exact Mass [M] 236.12733 [4]

Theoretical m/z [M+H]⁺ 237.13510 [4]

Observed m/z [M+H]⁺ 237.19 [1]
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Predicted Mass Spectrometry Fragmentation
While detailed experimental fragmentation data is not widely published, a plausible

fragmentation pattern can be predicted based on the structure of 5-(4-Methylpiperazin-1-yl)-2-
nitroaniline and the known fragmentation of similar nitroaniline and piperazine-containing

compounds. The protonated molecule [M+H]⁺ is expected to be the precursor ion. The primary

fragmentation events are likely to occur at the piperazine ring and involve the loss of the methyl

group or cleavage of the ring itself.

Precursor Ion

Predicted Fragment Ions

[M+H]⁺
m/z = 237.1351

Loss of CH₃

[M+H-15]⁺
m/z = 222.1086

 -CH₃

Cleavage of Piperazine Ring
[C₇H₈N₃O₂]⁺

m/z = 182.0611

 -C₄H₉N

Loss of Nitro Group
[M+H-46]⁺

m/z = 191.1395

 -NO₂

Click to download full resolution via product page

Predicted Fragmentation Pathway of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the liquid chromatography-tandem mass

spectrometry (LC-MS/MS) analysis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Optimization

may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
5-(4-Methylpiperazin-1-yl)-2-nitroaniline reference standard

Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-(4-Methylpiperazin-1-
yl)-2-nitroaniline in 1 mL of methanol.

Working Solutions: Prepare a series of working solutions by serially diluting the stock

solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Sample Extraction (from biological matrix):

To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile to precipitate

proteins.

Vortex for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
LC System: A standard HPLC or UHPLC system.

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to ensure proper separation, for example:

0-1 min: 5% B

1-5 min: 5-95% B

5-6 min: 95% B

6-6.1 min: 95-5% B

6.1-8 min: 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole):

Precursor Ion: m/z 237.1

Product Ions (examples): m/z 222.1, m/z 182.1, m/z 191.1 (These should be optimized

based on experimental fragmentation).
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Experimental Workflow for LC-MS/MS Analysis.

Signaling Pathway Context: SIRT6 Inhibition
5-(4-Methylpiperazin-1-yl)-2-nitroaniline has been identified as an inhibitor of Sirtuin 6

(SIRT6). SIRT6 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular

processes, including DNA repair, metabolism, and inflammation. By inhibiting SIRT6, this

compound can modulate these pathways, which is of significant interest in drug development,

particularly for metabolic diseases and cancer.
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Downstream Effects of SIRT6 Inhibition

5-(4-Methylpiperazin-1-yl)-2-nitroaniline

SIRT6

Inhibits

Decreased
DNA Repair

Modulates

Altered
Glucose Metabolism

Modulates

Reduced
Inflammation

Modulates

Click to download full resolution via product page

Inhibition of SIRT6 Signaling by 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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